1,1,3,5-tetramethylpiperidin-1-ium;hydroxide
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Overview
Description
1,1,3,5-tetramethylpiperidin-1-ium;hydroxide is an organic chemical compound with the molecular formula C9H21NO. It is primarily used as an organic intermediate and pharmaceutical intermediate. This compound is known for its strong amine-like odor and is soluble in water and organic solvents such as alcohols and ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperidinium, 1,1,3,5-tetramethyl-, hydroxide can be synthesized through the reaction of piperidine with methylhydrazine, followed by a nucleophilic substitution reaction . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of Piperidinium, 1,1,3,5-tetramethyl-, hydroxide involves large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the compound. The use of advanced equipment and stringent quality control measures are essential to achieve consistent production standards .
Chemical Reactions Analysis
Types of Reactions
Piperidinium, 1,1,3,5-tetramethyl-, hydroxide undergoes various types of chemical reactions, including:
Hydrogenation Reactions: It acts as a catalyst in hydrogenation reactions.
Esterification Reactions: It facilitates the formation of esters from acids and alcohols.
Acid Anhydride Reactions: It participates in reactions involving acid anhydrides.
Alkylation Reactions: It is used in alkylation reactions to introduce alkyl groups into molecules.
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen gas for hydrogenation, alcohols and acids for esterification, and alkyl halides for alkylation. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of solvents to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions include hydrogenated compounds, esters, alkylated products, and derivatives of acid anhydrides .
Scientific Research Applications
Piperidinium, 1,1,3,5-tetramethyl-, hydroxide has a wide range of scientific research applications, including:
Chemistry: It is used as a base catalyst or dehydrating agent in organic synthesis reactions.
Biology: It is employed in various biochemical assays and experiments.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in organic synthesis.
Mechanism of Action
The mechanism of action of Piperidinium, 1,1,3,5-tetramethyl-, hydroxide involves its role as a base catalyst or dehydrating agent. It facilitates chemical reactions by providing a basic environment or by removing water molecules from the reaction mixture. This compound interacts with molecular targets and pathways involved in the specific reactions it catalyzes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to Piperidinium, 1,1,3,5-tetramethyl-, hydroxide include:
- N,N-Dimethyl-3,5-dimethylpiperidinium hydroxide
- 1,1,3,5-Tetramethylpiperidine
- 1,1,3,5-Tetramethylpiperidinium chloride
Uniqueness
Piperidinium, 1,1,3,5-tetramethyl-, hydroxide is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to act as both a base catalyst and a dehydrating agent makes it versatile in various chemical synthesis processes .
Properties
Molecular Formula |
C9H21NO |
---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
1,1,3,5-tetramethylpiperidin-1-ium;hydroxide |
InChI |
InChI=1S/C9H20N.H2O/c1-8-5-9(2)7-10(3,4)6-8;/h8-9H,5-7H2,1-4H3;1H2/q+1;/p-1 |
InChI Key |
QEFNZSRKUWGBNL-UHFFFAOYSA-M |
Canonical SMILES |
CC1CC(C[N+](C1)(C)C)C.[OH-] |
Origin of Product |
United States |
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